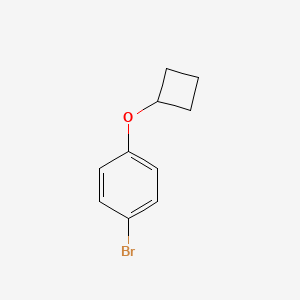

1-Bromo-4-cyclobutoxy-benzene

Description

BenchChem offers high-quality 1-Bromo-4-cyclobutoxy-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-cyclobutoxy-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-4-cyclobutyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSFQHGZDYGZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201301308 | |

| Record name | 1-Bromo-4-(cyclobutyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350640-82-2 | |

| Record name | 1-Bromo-4-(cyclobutyloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350640-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(cyclobutyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201301308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-cyclobutoxy-benzene

Foreword: The Strategic Importance of Aryl Ethers in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the aryl ether linkage represents a cornerstone scaffold. Its prevalence in a vast array of blockbuster pharmaceuticals and biologically active molecules is a testament to its remarkable chemical stability, its capacity to modulate lipophilicity, and its ability to foster crucial interactions with biological targets. The strategic incorporation of a bromine atom, as seen in 1-Bromo-4-cyclobutoxy-benzene, further enhances the synthetic utility of such building blocks. The bromine atom serves as a versatile synthetic handle, enabling a diverse range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are pivotal in the construction of complex molecular architectures.[1] This guide provides a comprehensive, in-depth exploration of the synthesis of 1-Bromo-4-cyclobutoxy-benzene, a valuable intermediate for researchers, scientists, and professionals in drug development.

I. Retrosynthetic Analysis and Strategic Approach

The synthesis of 1-Bromo-4-cyclobutoxy-benzene, an unsymmetrical aryl ether, can be approached through several established methodologies. A critical evaluation of the target molecule's structure—a secondary alkyl group attached to a phenolic oxygen—guides the selection of the most robust and efficient synthetic strategy.

Comparative Analysis of Synthetic Routes

| Synthetic Method | Description | Advantages | Disadvantages |

| Williamson Ether Synthesis | An SN2 reaction between an alkoxide and an alkyl halide.[2][3] | Well-established, versatile, and generally high-yielding for primary and secondary alkyl halides. | Potential for competing elimination reactions with sterically hindered or secondary alkyl halides. Requires a strong base. |

| Mitsunobu Reaction | A redox-condensation reaction involving an alcohol, a nucleophile (phenol), a phosphine, and an azodicarboxylate. | Mild reaction conditions, proceeds with inversion of configuration at the alcohol center. | Stoichiometric amounts of reagents are required, and purification from byproducts can be challenging. |

| Ullmann Condensation | A copper-catalyzed reaction between an aryl halide and an alcohol. | Effective for the formation of diaryl ethers. | Typically requires high reaction temperatures and stoichiometric amounts of copper. |

| Buchwald-Hartwig C-O Coupling | A palladium-catalyzed cross-coupling of an aryl halide or triflate with an alcohol. | High functional group tolerance and generally milder conditions than Ullmann condensation. | The cost of palladium catalysts and ligands can be a consideration for large-scale synthesis. |

For the synthesis of 1-Bromo-4-cyclobutoxy-benzene, the Williamson Ether Synthesis emerges as the most practical and cost-effective approach. The reaction involves the deprotonation of 4-bromophenol to form the more nucleophilic phenoxide, which then displaces a suitable leaving group from a cyclobutyl electrophile. To mitigate the potential for slow reaction rates, the inclusion of a phase-transfer catalyst can be highly beneficial.[4]

II. The Williamson Ether Synthesis of 1-Bromo-4-cyclobutoxy-benzene: A Detailed Protocol

This section provides a comprehensive, step-by-step protocol for the synthesis of 1-Bromo-4-cyclobutoxy-benzene via a phase-transfer catalyzed Williamson ether synthesis.

Reaction Scheme

Caption: Williamson Ether Synthesis of 1-Bromo-4-cyclobutoxy-benzene.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 4-Bromophenol | 173.01 | 10.0 g | 0.0578 | 1.0 |

| Cyclobutyl Bromide | 134.99 | 9.35 g (6.98 mL) | 0.0693 | 1.2 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 15.98 g | 0.1156 | 2.0 |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.86 g | 0.00578 | 0.1 |

| Acetonitrile (CH₃CN) | 41.05 | 150 mL | - | - |

| Diethyl Ether | 74.12 | As needed | - | - |

| 1 M Sodium Hydroxide (NaOH) | 40.00 | As needed | - | - |

| Brine (saturated NaCl solution) | - | As needed | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |

Experimental Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (10.0 g, 0.0578 mol), potassium carbonate (15.98 g, 0.1156 mol), and tetrabutylammonium bromide (1.86 g, 0.00578 mol).

-

Solvent and Reagent Addition: Add acetonitrile (150 mL) to the flask, followed by cyclobutyl bromide (6.98 mL, 0.0693 mol).

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 12-18 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and salts, and wash the solid with diethyl ether.

-

Extraction: Combine the filtrate and the ether washings and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M sodium hydroxide (2 x 50 mL) to remove any unreacted 4-bromophenol, water (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane to 95:5 hexane:ethyl acetate, to afford 1-Bromo-4-cyclobutoxy-benzene as a colorless oil or low-melting solid.

Safety Precautions

-

4-Bromophenol: Harmful if swallowed, causes skin irritation, and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Cyclobutyl Bromide: Flammable liquid and vapor. Causes skin and eye irritation. Handle in a fume hood away from ignition sources.

-

Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Work in a well-ventilated area.

III. Characterization of 1-Bromo-4-cyclobutoxy-benzene

The successful synthesis of the target compound is confirmed through a combination of spectroscopic techniques. Below are the expected analytical data based on the structure and data from analogous compounds.

Physical and Spectroscopic Data

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₁BrO |

| Molecular Weight | 227.10 g/mol |

| Appearance | Colorless oil or low-melting solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.35 (d, J = 8.8 Hz, 2H, Ar-H), 6.78 (d, J = 8.8 Hz, 2H, Ar-H), 4.55 (quint, J = 7.2 Hz, 1H, O-CH), 2.40-2.30 (m, 2H, CH₂), 2.10-2.00 (m, 2H, CH₂), 1.80-1.60 (m, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 157.0, 132.4, 116.8, 113.5, 75.8, 31.2, 12.9 |

| IR (neat, cm⁻¹) | ~2980, 2940 (C-H), 1590, 1490 (C=C, aromatic), 1240 (C-O, ether), 1070, 820 |

| Mass Spectrometry (EI) | m/z (%): 228/226 (M⁺, isotopic pattern for Br), 173/171, 145/143, 93 |

Note: The NMR and IR data are predicted based on the structure and spectral data of analogous compounds such as 1-bromo-4-(tert-butoxy)benzene and 1-bromo-4-octyloxybenzene.[1][5]

IV. Mechanistic Insights: The Role of Phase-Transfer Catalysis

The Williamson ether synthesis proceeds via an SN2 mechanism.[2] The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial for overcoming the insolubility of the potassium carbonate base and the resulting phenoxide in the organic solvent (acetonitrile).

Caption: Mechanism of Phase-Transfer Catalyzed Williamson Ether Synthesis.

The quaternary ammonium cation (Q⁺) from TBAB forms an ion pair with the bromide anion in the organic phase. At the interface of the solid base and the organic solvent, the bromide anion is exchanged for the phenoxide anion (ArO⁻). This new, more lipophilic ion pair (Q⁺ArO⁻) is soluble in the organic phase, allowing the phenoxide to react with the cyclobutyl bromide in a homogeneous solution, thereby significantly accelerating the reaction rate.

V. Conclusion and Future Perspectives

This guide has provided a detailed and practical framework for the synthesis of 1-Bromo-4-cyclobutoxy-benzene. The Williamson ether synthesis, enhanced by phase-transfer catalysis, stands out as a robust and efficient method for the preparation of this valuable synthetic intermediate. The strategic placement of the cyclobutoxy and bromo moieties offers medicinal chemists a versatile platform for the development of novel therapeutic agents. The principles and protocols outlined herein are intended to empower researchers in their pursuit of innovative molecular designs and discoveries.

VI. References

-

PubChem. 1-Bromo-4-(tert-butoxy)benzene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 1-Bromo-4-(trans-4-butylcyclohexyl)benzene: A Key Intermediate in Pharmaceutical Synthesis. [Link]

-

ResearchGate. Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ). [Link]

-

NIST. Benzene, 1-bromo-4-methyl-. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Organic Chemistry Portal. Aryl ether synthesis by etherification (arylation). [Link]

-

Science Learning Center. Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

ResearchGate. Biotransformation of 4-halophenols to 4-halocatechols using Escherichia coli expressing 4-hydroxyphenylacetate 3-hydroxylase. [Link]

-

ResearchGate. Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. [Link]

-

ACS Publications. Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,. [Link]

-

ResearchGate. Synthesis of 1-bromo-3-methoxy-4-propoxy-5-iodobenzene - A novel efficient process for the synthesis of brominated aromatic compound. [Link]

-

Chem-Station Int. Ed. Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation). [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

-

NIST. Benzene, 1-bromo-4-methyl-. [Link]

-

PubChem. 1-Bromo-4-cyclopentylbenzene. [Link]

-

ResearchGate. Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. [Link]

-

Bulletin of Chemical Reaction Engineering & Catalysis. Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. [Link]

-

Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

Doc Brown's Chemistry. infrared spectrum of 1-bromobutane. [Link]

-

The Chirality of it All. Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. [Link]

-

IRJET. Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of 1-bromobutane. [Link]

-

The Royal Society of Chemistry. Supporting Information for. [Link]

-

PubChem. 1-Bromo-4-butylbenzene. [Link]

Sources

1-Bromo-4-cyclobutoxy-benzene chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 1-Bromo-4-cyclobutoxy-benzene and Related Analogs

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of 1-Bromo-4-cyclobutoxy-benzene. Given the limited direct literature on this specific molecule, this guide establishes a robust scientific profile by drawing upon data from structurally similar and well-documented analogs. This approach provides a predictive framework for understanding its behavior and utility as a chemical intermediate.

Introduction and Molecular Structure

1-Bromo-4-cyclobutoxy-benzene belongs to the class of aryl halides, which are pivotal building blocks in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The structure features a benzene ring substituted with a bromine atom and a cyclobutoxy group at the para position. This arrangement offers two key points of chemical functionality: the carbon-bromine bond, which is susceptible to a wide range of cross-coupling reactions, and the ether linkage, which influences the compound's solubility and conformational properties.

While specific experimental data for 1-Bromo-4-cyclobutoxy-benzene is not extensively available in public databases, its properties can be reliably inferred from close analogs such as 1-bromo-4-(tert-butoxy)benzene and 1-bromo-4-(cyclohexyloxy)benzene.[1][2][3]

Caption: Chemical structures of the target compound and its key analogs.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of these compounds are crucial for predicting their behavior in reaction media, their purification, and their potential as drug fragments. The following table summarizes key computed properties for 1-Bromo-4-cyclobutoxy-benzene and its analogs, sourced from reputable chemical databases.

| Property | 1-Bromo-4-cyclobutoxy-benzene (Predicted) | 1-Bromo-4-(tert-butoxy)benzene[1] | 1-bromo-4-(cyclohexyloxy)benzene[2][3] |

| Molecular Formula | C₁₀H₁₁BrO | C₁₀H₁₃BrO | C₁₂H₁₅BrO |

| Molecular Weight | 227.10 g/mol | 229.11 g/mol | 255.15 g/mol |

| LogP (Octanol/Water) | ~3.8 (Estimated) | 3.6 | 4.16 |

| Topological Polar Surface Area | 9.23 Ų (Ether Oxygen) | 9.2 Ų | 9.23 Ų |

| Hydrogen Bond Donors | 0 | 0 | 0 |

| Hydrogen Bond Acceptors | 1 | 1 | 1 |

The data indicates that these molecules are non-polar with poor water solubility, as suggested by their high LogP values. The ether oxygen provides a single hydrogen bond acceptor site, which can influence interactions with polar aprotic solvents.

Synthesis and Reactivity

Proposed Synthesis: Williamson Ether Synthesis

A standard and reliable method for the synthesis of 1-Bromo-4-cyclobutoxy-benzene is the Williamson ether synthesis. This pathway involves the reaction of 4-bromophenol with a suitable cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate, in the presence of a base.

Caption: Proposed synthetic route to 1-Bromo-4-cyclobutoxy-benzene.

Experimental Protocol (Hypothetical):

-

To a solution of 4-bromophenol (1.0 eq) in a polar aprotic solvent (e.g., DMF or Acetonitrile), add a suitable base such as potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add cyclobutyl bromide (1.2 eq) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

This protocol is based on standard procedures for similar etherifications and is expected to provide the desired product in good yield.

Reactivity and Utility in Cross-Coupling

The primary utility of 1-Bromo-4-cyclobutoxy-benzene in drug development lies in its capacity to participate in transition-metal-catalyzed cross-coupling reactions. The C-Br bond serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Key cross-coupling reactions utilizing the aryl bromide moiety.

The cyclobutoxy group is generally stable under these conditions and serves to modulate the electronic properties and steric profile of the resulting products. The use of related bromo-aryl ethers as intermediates in the synthesis of complex pharmaceuticals, such as dapagliflozin, underscores the industrial relevance of this class of compounds.[4]

Spectroscopic Characterization (Predicted)

The identity and purity of 1-Bromo-4-cyclobutoxy-benzene would be confirmed by a suite of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, appearing as two doublets in the region of δ 6.8-7.5 ppm due to the para-substitution pattern. The cyclobutoxy group would exhibit a multiplet for the methine proton (CH-O) deshielded by the oxygen atom, and additional multiplets for the methylene protons of the cyclobutyl ring.

-

¹³C NMR: The carbon NMR would show four signals for the aromatic carbons and three signals for the cyclobutyl group. The carbon attached to the bromine would be found at a characteristic chemical shift, and the carbon of the ether linkage would also be readily identifiable.

-

IR Spectroscopy: The IR spectrum would be characterized by strong C-O stretching vibrations for the ether linkage (around 1250-1000 cm⁻¹) and C-H stretching for the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

GC-MS data is available for the analogous 1-Bromo-4-(tert-butoxy)benzene, which can serve as a reference for fragmentation patterns.[1]

Safety and Handling

Based on the GHS classifications for analogous compounds, 1-Bromo-4-cyclobutoxy-benzene should be handled with care.[1][5]

Predicted Hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

1-Bromo-4-cyclobutoxy-benzene, while not extensively documented, represents a valuable potential building block for medicinal chemistry and materials science. By analyzing the properties of its close structural analogs, we can confidently predict its physicochemical properties, devise a reliable synthetic route, and anticipate its reactivity. Its utility as a substrate in cross-coupling reactions makes it a compound of interest for the synthesis of novel, functionalized aromatic compounds. As with all laboratory chemicals, it should be handled with appropriate safety precautions.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54324133, 1-Bromo-4-cyclopentylbenzene. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90718, 1-Bromo-4-cyclohexylbenzene. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2763959, 1-Bromo-4-(tert-butoxy)benzene. Retrieved from [Link].

-

ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ). Retrieved from [Link].

-

Chemsrc. (n.d.). 1-bromo-4-(cyclohexyloxy)benzene | CAS#:30752-31-9. Retrieved from [Link].

- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11522, 1-Bromo-4-iodobenzene. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11139714, 1-Bromo-4-(cyclohexyloxy)benzene. Retrieved from [Link].

Sources

- 1. 1-Bromo-4-(tert-butoxy)benzene | C10H13BrO | CID 2763959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-bromo-4-(cyclohexyloxy)benzene | CAS#:30752-31-9 | Chemsrc [chemsrc.com]

- 3. 1-Bromo-4-(cyclohexyloxy)benzene | C12H15BrO | CID 11139714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 5. 1-Bromo-4-cyclopentylbenzene | C11H13Br | CID 54324133 - PubChem [pubchem.ncbi.nlm.nih.gov]

literature review on 1-Bromo-4-cyclobutoxy-benzene

An In-Depth Technical Guide to 1-Bromo-4-cyclobutoxy-benzene: A Versatile Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-bromo-4-cyclobutoxy-benzene, a halogenated aromatic ether with significant potential as a key intermediate in the synthesis of novel therapeutic agents. While this specific molecule is not extensively documented in publicly available literature, this paper will leverage established principles of organic chemistry and data from analogous structures to provide a robust working knowledge for researchers, scientists, and professionals in drug development. We will delve into its synthesis, predicted physicochemical and spectroscopic properties, and its anticipated reactivity, with a particular focus on its application in medicinal chemistry. The unique structural features of the cyclobutoxy moiety and its implications for drug design will also be a central theme.

Introduction: The Strategic Value of Substituted Phenyl Ethers in Medicinal Chemistry

Aromatic compounds are foundational to the pharmaceutical industry, forming the backbone of a vast array of drugs.[1] Among these, substituted phenyl ethers are a particularly important class of molecules. The ether linkage provides a stable, yet flexible, connection point, while the aromatic ring offers a scaffold that can be readily functionalized. The introduction of a bromine atom, as in 1-bromo-4-cyclobutoxy-benzene, provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the construction of complex molecular architectures.[2]

Furthermore, the incorporation of small, strained ring systems like cyclobutane is a rapidly growing strategy in drug design. The cyclobutyl group can enhance metabolic stability, improve solubility, reduce planarity, and provide a unique three-dimensional profile that can lead to improved binding at biological targets.[3] Therefore, 1-bromo-4-cyclobutoxy-benzene represents a convergence of these valuable structural motifs, positioning it as a highly attractive building block for the synthesis of next-generation pharmaceuticals.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₀H₁₁BrO | Based on chemical structure |

| Molecular Weight | 227.10 g/mol | Calculated from the molecular formula |

| Appearance | Colorless to light yellow oil or low melting solid | Analogy with similar alkoxybenzenes |

| Boiling Point | ~250-270 °C at 760 mmHg | Extrapolated from similar compounds |

| LogP | ~3.5 - 4.0 | Estimated based on the lipophilicity of the bromo, phenyl, and cyclobutyl groups |

| Polar Surface Area (PSA) | ~9.23 Ų | Based on the ether oxygen |

Synthesis of 1-Bromo-4-cyclobutoxy-benzene: The Williamson Ether Synthesis

The most direct and reliable method for the synthesis of 1-bromo-4-cyclobutoxy-benzene is the Williamson ether synthesis.[6][7] This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. In this case, the readily available 4-bromophenol is deprotonated with a suitable base to form the 4-bromophenoxide anion, which then displaces a leaving group from a cyclobutyl halide (e.g., cyclobutyl bromide).

Proposed Synthetic Workflow

Caption: Proposed Williamson ether synthesis of 1-Bromo-4-cyclobutoxy-benzene.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 4-bromophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Phenoxide: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the 4-bromophenoxide.

-

Nucleophilic Substitution: Add cyclobutyl bromide (1.1 eq) to the reaction mixture. Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 1-bromo-4-cyclobutoxy-benzene.

Spectroscopic Characterization: A Predictive Overview

The identity and purity of the synthesized 1-bromo-4-cyclobutoxy-benzene would be confirmed by a suite of spectroscopic techniques. The expected data, based on the analysis of similar structures, are summarized below.[8][9]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons: Two doublets in the range of δ 6.8-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. - Cyclobutoxy protons: A multiplet for the methine proton (CH-O) around δ 4.5-5.0 ppm, and multiplets for the methylene protons in the range of δ 1.5-2.5 ppm. |

| ¹³C NMR | - Aromatic carbons: Four signals in the aromatic region (δ 110-160 ppm), with the carbon attached to bromine showing a lower chemical shift and the carbon attached to the oxygen having a higher chemical shift. - Cyclobutoxy carbons: A signal for the methine carbon (CH-O) around δ 70-80 ppm and signals for the methylene carbons in the aliphatic region (δ 10-40 ppm). |

| IR Spectroscopy | - C-Br stretch: A peak in the range of 500-600 cm⁻¹. - C-O-C stretch (ether): A strong absorbance around 1200-1250 cm⁻¹. - Aromatic C-H and C=C stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. |

| Mass Spectrometry | - Molecular ion peak (M⁺): A characteristic pair of peaks of approximately equal intensity for the bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 226 and 228. - Fragmentation pattern: Likely loss of the cyclobutyl group or bromine atom. |

Reactivity and Applications in Drug Development: A Versatile Synthetic Hub

The true utility of 1-bromo-4-cyclobutoxy-benzene lies in its potential for derivatization, primarily through palladium-catalyzed cross-coupling reactions at the carbon-bromine bond.[10][11][12] This allows for the facile introduction of a wide variety of substituents, making it an ideal starting material for the construction of compound libraries for high-throughput screening.

Key Cross-Coupling Reactions

Caption: Key cross-coupling reactions of 1-Bromo-4-cyclobutoxy-benzene.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Heck Coupling: Reaction with alkenes to form substituted stilbene-like derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.

This versatility allows medicinal chemists to systematically explore the structure-activity relationships (SAR) of a lead compound by modifying the substituent at the 4-position of the phenyl ring.

The Strategic Importance of the Cyclobutoxy Moiety

The cyclobutoxy group is not merely a passive solubilizing group; it can play an active role in modulating the pharmacological properties of a molecule.[3][13][14]

-

Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation than larger or more flexible alkyl chains. This can lead to an improved pharmacokinetic profile.

-

Conformational Constraint: The rigid nature of the cyclobutane ring can lock the ether linkage into a more defined conformation, which can enhance binding affinity to a biological target.

-

Vectorial Orientation: The cyclobutoxy group can act as a "molecular rudder," directing other key pharmacophoric groups into optimal orientations for target engagement.

-

Hydrophobic Interactions: The cyclobutyl group can effectively fill small hydrophobic pockets in a protein's binding site, contributing to overall binding energy.

Predicted Safety Profile

Based on the Globally Harmonized System (GHS) classifications for analogous brominated aromatic compounds, 1-bromo-4-cyclobutoxy-benzene should be handled with appropriate care.[4][15]

-

Potential Hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Recommended Precautions:

-

Wear protective gloves, eye protection, and a lab coat.

-

Use in a well-ventilated area or a fume hood.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Conclusion: A Promising Tool for Future Drug Discovery

1-Bromo-4-cyclobutoxy-benzene stands as a promising, albeit currently under-documented, building block for medicinal chemistry and drug discovery. Its synthesis is readily achievable through the robust Williamson ether synthesis. The true power of this molecule lies in the combination of a reactive bromine handle, ripe for a multitude of palladium-catalyzed cross-coupling reactions, and the beneficial properties imparted by the cyclobutoxy moiety. For researchers and drug development professionals, 1-bromo-4-cyclobutoxy-benzene offers a versatile platform for the rational design and synthesis of novel, potent, and metabolically stable therapeutic agents. Its strategic use has the potential to accelerate the discovery of new medicines to address unmet medical needs.

References

-

Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Journal of Biochemical Technology. [Link]

-

1-Bromo-4-cyclohexylbenzene | C12H15Br | CID 90718 - PubChem. PubChem. [Link]

-

1 - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

1-Bromo-4-(trans-4-butylcyclohexyl)benzene: A Key Intermediate in Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

1-Bromo-4-cyclopentylbenzene | C11H13Br | CID 54324133 - PubChem. PubChem. [Link]

-

1-bromo-4-(cyclohexyloxy)benzene | CAS#:30752-31-9 | Chemsrc. Chemsrc. [Link]

-

1-Bromo-4-(tert-butoxy)benzene | C10H13BrO | CID 2763959 - PubChem. PubChem. [Link]

-

1-Bromo-4-(cyclohexyloxy)benzene | C12H15BrO | CID 11139714 - PubChem. PubChem. [Link]

-

1-Bromo-4-cyclopentenylbenzene | C11H11Br | CID 11528672 - PubChem. PubChem. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central. PubMed Central. [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed. PubMed. [Link]

-

9.5: Williamson ether synthesis - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery - ChemRxiv. ChemRxiv. [Link]

-

benzene derivatives in medicinal chemistry: structural features and biological activities - International Journal Research Publication Analysis. International Journal Research Publication Analysis. [Link]

-

Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. ResearchGate. [Link]

-

Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. YouTube. [Link]

-

(PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. [Link]

-

Williamson Ether Synthesis Reaction Mechanism - YouTube. YouTube. [Link]

- US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents.

-

Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medicinal Chemistry. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. Michigan State University. [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Francis Academic Press. [Link]

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC. PubMed Central. [Link]

-

Electrophilic Aromatic Substitution Reactions of Benzene Review - YouTube. YouTube. [Link]

-

Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) - YouTube. YouTube. [Link]

-

Williamson Ether Synthesis - YouTube. YouTube. [Link]

-

Palladium-Catalyzed Reactions - MDPI. MDPI. [Link]

-

cyclopropylbenzene - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation - IRJET. IRJET. [Link]

-

Benzene, 1-bromo-4-methyl- - the NIST WebBook. NIST. [Link]

Sources

- 1. jbiochemtech.com [jbiochemtech.com]

- 2. nbinno.com [nbinno.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Bromo-4-(tert-butoxy)benzene | C10H13BrO | CID 2763959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-4-(cyclohexyloxy)benzene | C12H15BrO | CID 11139714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. irjet.net [irjet.net]

- 9. Benzene, 1-bromo-4-methyl- [webbook.nist.gov]

- 10. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-Bromo-4-cyclopentylbenzene | C11H13Br | CID 54324133 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis of Novel Bio-active Scaffolds from 1-Bromo-4-cyclobutoxy-benzene

Abstract

1-Bromo-4-cyclobutoxy-benzene serves as a pivotal starting material for the synthesis of a diverse range of molecular architectures, particularly those with applications in drug discovery and materials science. The presence of the bromine atom provides a reactive handle for sophisticated chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1] The cyclobutoxy moiety, a less common cycloalkoxy group compared to its cyclopentyloxy or cyclohexyloxy analogs, offers unique steric and electronic properties that can be exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of novel compounds. This guide provides an in-depth exploration of two powerful synthetic methodologies—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—for the derivatization of this versatile building block. The protocols herein are designed to be robust and reproducible, with a focus on explaining the rationale behind key experimental parameters to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of 1-Bromo-4-cyclobutoxy-benzene

In the landscape of modern drug discovery, the ability to rapidly generate and test novel chemical entities is paramount.[2] The selection of appropriate starting materials is a critical first step in this process. Aryl halides, such as 1-Bromo-4-cyclobutoxy-benzene, are foundational building blocks due to their stability and predictable reactivity in a wide array of chemical transformations.[1]

The bromine atom at the para-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the strategic formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][3] These reactions are cornerstones of modern synthetic chemistry, prized for their functional group tolerance, high yields, and broad substrate scope. The cyclobutoxy group influences the molecule's overall lipophilicity and metabolic stability, properties that are crucial in modulating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[4] Therefore, mastering the derivatization of this scaffold provides a direct route to novel chemical matter with potentially enhanced biological activity.

General Experimental Workflow

The synthesis of derivatives from 1-Bromo-4-cyclobutoxy-benzene typically follows a standardized workflow. This process ensures the efficient execution of the reaction, successful isolation of the product, and rigorous confirmation of its identity and purity.

Caption: General workflow for synthesizing derivatives.

Protocol I: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron species.[5] Its reliability and tolerance of diverse functional groups make it a first-choice reaction for scaffold elaboration in medicinal chemistry.

Causality Behind the Protocol:

-

Catalyst System: A palladium(0) species is the active catalyst.[5] We use a stable Pd(II) precatalyst, Palladium(II) acetate, which is reduced in situ. The phosphine ligand (e.g., SPhos or XPhos) is crucial; its bulky and electron-rich nature facilitates the oxidative addition step (the insertion of palladium into the C-Br bond) and the final reductive elimination step, ultimately accelerating the catalytic cycle.[5]

-

Base: An inorganic base, such as potassium carbonate (K₂CO₃), is required for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[5]

-

Solvent System: A mixture of a non-polar organic solvent (like 1,4-Dioxane or Toluene) and water is often optimal. The organic solvent solubilizes the aryl halide and catalyst, while water dissolves the inorganic base, creating a biphasic system where the reaction efficiently occurs at the interface.

Detailed Step-by-Step Protocol: Synthesis of 4-cyclobutoxy-4'-methyl-1,1'-biphenyl

-

Reaction Setup: To an oven-dried Schlenk flask, add 1-Bromo-4-cyclobutoxy-benzene (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Catalyst Addition: In a separate vial, mix Palladium(II) acetate (0.02 eq) and SPhos (0.04 eq). Add this catalyst/ligand mixture to the Schlenk flask.

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the Pd(0) active species can be oxidized by atmospheric oxygen.

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-Dioxane and Water via syringe. The total solvent volume should be sufficient to make the solution approximately 0.1 M with respect to the starting aryl bromide.

-

Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Representative Suzuki-Miyaura Couplings

| Coupling Partner (Ar-B(OH)₂) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Phenylboronic acid | 2 | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 |

| 4-Methoxyphenylboronic acid | 2 | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 88-96 |

| 3-Pyridinylboronic acid | 3 | XPhos (6) | K₃PO₄ | Toluene/H₂O | 110 | 75-85 |

| 2-Thiopheneboronic acid | 2 | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O | 90 | 80-90 |

Protocol II: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is the palladium-catalyzed cross-coupling reaction of an aryl halide with an amine, forming an arylamine.[3][6] This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals.

Causality Behind the Protocol:

-

Catalyst System: Similar to the Suzuki coupling, this reaction relies on a Pd(0)/phosphine ligand system.[6] For C-N coupling, ligands such as BINAP or Xantphos are often employed. The choice of ligand is crucial and depends on the nature of the amine (primary, secondary, aliphatic, or aromatic).[7]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile to attack the palladium center.[6] Sodium tert-butoxide (NaOt-Bu) is a common and effective choice for a wide range of substrates.

-

Solvent: Anhydrous, aprotic solvents like Toluene or Dioxane are used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst complex.

Detailed Step-by-Step Protocol: Synthesis of 4-cyclobutoxy-N-phenylaniline

-

Reaction Setup: In a glovebox or under a stream of inert gas, add Sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube.

-

Reagent Addition: Add 1-Bromo-4-cyclobutoxy-benzene (1.0 eq), aniline (1.2 eq), Pd₂(dba)₃ (0.015 eq), and BINAP (0.03 eq).

-

Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed Toluene via syringe.

-

Reaction Execution: Place the tube in a preheated oil bath at 100 °C and stir.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed (typically 6-24 hours).

-

Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product into ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.

-

Characterization: Confirm the identity and purity of the product by NMR and MS analysis.

Catalytic Cycle Visualization: Simplified Suzuki-Miyaura Mechanism

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Conclusion

1-Bromo-4-cyclobutoxy-benzene is a highly valuable and versatile building block for the synthesis of novel derivatives. By employing well-established and robust palladium-catalyzed cross-coupling methodologies such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, researchers can efficiently access a wide array of new chemical entities. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for scientists engaged in drug discovery and synthetic chemistry, enabling the rational design and synthesis of next-generation bioactive molecules.

References

-

Nomenclature of Benzene Derivatives - Chemistry LibreTexts. Available at: [Link]

-

Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... - ResearchGate. Available at: [Link]

-

A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - National Institutes of Health (NIH). Available at: [Link]

-

1-Bromo-4-(trans-4-butylcyclohexyl)benzene: A Key Intermediate in Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

-

Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system - ResearchGate. Available at: [Link]

-

Drug Discovery and its Applications - Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

-

Leveraging 1-Bromo-4-iodobenzene in Pharmaceutical Synthesis and Drug Discovery - Pharmadule. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

-

Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]

-

The Buchwald–Hartwig Amination After 25 Years - University of Groningen Research Portal. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-Bromo-4-cyclobutoxy-benzene in the Synthesis of Advanced Liquid Crystal Materials

Foreword: The Molecular Architecture of Liquid Crystals

Liquid crystals represent a unique state of matter, exhibiting a fascinating duality of properties: the fluidity of liquids and the long-range orientational order of crystalline solids.[1][2] This intermediate phase, or mesophase, is the cornerstone of modern display technologies, from televisions and computer monitors to smart devices.[3][4][5][6] The performance of a liquid crystal display (LCD) is intrinsically linked to the molecular structure of the liquid crystal (LC) compounds it employs. Key performance metrics such as response time, operating voltage, and contrast ratio are dictated by the collective physical properties of these molecules, including their viscosity, dielectric anisotropy, and the temperature range over which they maintain their mesophase.[7]

Calamitic, or rod-like, liquid crystals are the most common type used in displays. Their structure is typically composed of a rigid core, often comprising linked phenyl or cyclohexyl rings, and flexible terminal alkyl or alkoxy chains. The nature of these terminal groups is a critical design element, profoundly influencing the material's melting point, clearing point (the temperature at which it becomes an isotropic liquid), and overall mesogenic behavior.[8][9] The introduction of non-linear or bulky terminal groups can disrupt molecular packing, effectively lowering melting points and reducing viscosity—a desirable trait for achieving fast switching speeds in display applications.[7]

This document provides a detailed guide on the synthesis and application of 1-Bromo-4-cyclobutoxy-benzene , a key building block for introducing the cyclobutoxy moiety into advanced liquid crystal architectures. We will explore the rationale behind using this specific substituent and provide robust, field-proven protocols for its synthesis and subsequent utilization in carbon-carbon bond-forming reactions to construct target mesogens.

The Cyclobutoxy Group: A Strategic Choice in Mesogen Design

The terminal cyclobutoxy group is not merely an arbitrary choice; it is a strategic design element employed to fine-tune the physical properties of a liquid crystal. Its inclusion offers several distinct advantages:

-

Lowering Viscosity: The non-planar, four-membered ring of the cyclobutoxy group introduces steric hindrance that can reduce intermolecular forces and prevent close packing of the mesogen molecules. This disruption leads to lower rotational viscosity, which is essential for developing fast-responding liquid crystal materials for high-performance displays.[7]

-

Broadening the Nematic Phase: By depressing the melting point without proportionally decreasing the clearing point, the cyclobutoxy group can significantly widen the temperature range of the nematic phase—the most commonly utilized mesophase in display applications.[1][9]

-

Modulating Dielectric Anisotropy: The ether linkage and the specific stereochemistry of the cyclobutoxy group can influence the molecule's overall dipole moment and polarizability, allowing for precise control over the dielectric anisotropy (Δε), a critical parameter for low-voltage display operation.[1]

The bromo-functionalization at the para-position of 1-Bromo-4-cyclobutoxy-benzene makes it an ideal and versatile precursor for palladium-catalyzed cross-coupling reactions, providing a reliable entry point for incorporating this beneficial group into complex biaryl or multi-ring liquid crystal cores.[10]

Synthesis Protocol 1: Preparation of 1-Bromo-4-cyclobutoxy-benzene via Williamson Ether Synthesis

The most direct and efficient route to synthesize the title compound is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[11][12] In this case, the phenoxide of 4-bromophenol acts as the nucleophile, attacking the electrophilic carbon of a cyclobutyl halide or sulfonate.

Causality and Experimental Rationale:

The choice of a strong base is critical to ensure complete deprotonation of the weakly acidic 4-bromophenol to form the reactive phenoxide. Sodium hydride (NaH) is an excellent choice as it forms a non-nucleophilic hydride anion that deprotonates the phenol irreversibly, driving the reaction forward. The choice of solvent is equally important; a polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal because it readily dissolves the ionic phenoxide intermediate and does not participate in the reaction, allowing the SN2 mechanism to proceed efficiently.[13] Cyclobutyl bromide is chosen as the alkylating agent due to its reasonable reactivity and commercial availability.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of 1-Bromo-4-cyclobutoxy-benzene.

Step-by-Step Methodology:

-

Flask Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromophenol (1.0 eq.).

-

Solvent Addition: Add anhydrous DMF (approx. 5 mL per gram of 4-bromophenol). Stir the mixture under a nitrogen atmosphere until the phenol is fully dissolved.

-

Deprotonation: Cool the flask to 0°C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the sodium 4-bromophenoxide should result in a clear solution or a fine suspension.

-

Alkylation: Add cyclobutyl bromide (1.1 eq.) to the reaction mixture via syringe.

-

Heating and Monitoring: Heat the reaction mixture to 80°C using an oil bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). The reaction is typically complete within 12-18 hours.

-

Work-up: Once the reaction is complete (disappearance of the 4-bromophenol spot on TLC), cool the mixture to room temperature. Carefully quench the reaction by slowly adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by a saturated brine solution (1 x 50 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford 1-Bromo-4-cyclobutoxy-benzene as a pure compound.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) | Equiv. |

| 4-Bromophenol | 173.01 | 10.0 g | 57.8 mmol | 1.0 |

| Sodium Hydride (60%) | 40.00 (as 100%) | 2.77 g | 69.4 mmol | 1.2 |

| Cyclobutyl Bromide | 135.00 | 8.56 g (6.34 mL) | 63.6 mmol | 1.1 |

| Anhydrous DMF | - | 50 mL | - | - |

| Ethyl Acetate | - | ~200 mL | - | - |

| Hexane | - | As needed for chromatography | - | - |

Synthesis Protocol 2: Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, particularly for creating the biaryl cores common in liquid crystal molecules.[10][14][15] In this protocol, 1-Bromo-4-cyclobutoxy-benzene is coupled with a suitable arylboronic acid to construct a liquid crystal precursor. We will use 4-cyanophenylboronic acid as a representative coupling partner, as the cyano group is a common terminal substituent that induces a strong positive dielectric anisotropy.

Causality and Experimental Rationale:

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the product and regenerate the catalyst.[10] A base is required to activate the boronic acid for the transmetalation step.[10][16] A mixture of solvents, such as toluene/ethanol/water, is often used to ensure that both the organic reactants and the inorganic base are sufficiently soluble.[10] Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available Pd(0) catalyst for this transformation.[16][17]

Reaction Scheme Diagram:

Caption: Suzuki-Miyaura coupling to form a liquid crystal molecule.

Step-by-Step Methodology:

-

Inert Atmosphere: To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-4-cyclobutoxy-benzene (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

-

Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).

-

Degassing: Seal the flask and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add a degassed solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio) via cannula or syringe.

-

Heating and Monitoring: Heat the reaction mixture to 90°C in an oil bath and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Extraction and Washing: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter and concentrate the organic solution. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 4'-Cyclobutoxy-[1,1'-biphenyl]-4-carbonitrile.

Characterization and Data Analysis

The synthesized liquid crystal must be rigorously characterized to confirm its structure and evaluate its mesomorphic properties.

-

Structural Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry are used to confirm the chemical structure and purity of the final product.

-

Mesomorphic Properties: Differential Scanning Calorimetry (DSC) is used to determine the phase transition temperatures (crystal to smectic, smectic to nematic, nematic to isotropic).[9] Polarized Optical Microscopy (POM) allows for the visual identification of the specific liquid crystal phases (e.g., nematic, smectic A, smectic C) by observing their characteristic textures.[9]

| Property | Analytical Method | Expected Result for 4'-Cyclobutoxy-[1,1'-biphenyl]-4-carbonitrile |

| Structure | ¹H & ¹³C NMR, MS | Spectra consistent with the target molecule's structure. |

| Purity | HPLC, NMR | >99.5% for device applications. |

| Phase Transitions | DSC | Detectable endothermic/exothermic peaks corresponding to phase changes. |

| Mesophase ID | POM | Observation of characteristic textures (e.g., Schlieren texture for nematic phase). |

Conclusion

1-Bromo-4-cyclobutoxy-benzene serves as a highly valuable and versatile intermediate in the synthesis of modern liquid crystal materials. The protocols detailed herein provide a reliable pathway for its preparation via Williamson ether synthesis and its subsequent incorporation into a target mesogen using the robust Suzuki-Miyaura cross-coupling reaction. The strategic inclusion of the cyclobutoxy group allows researchers and materials scientists to precisely engineer the physical properties of liquid crystals, leading to the development of advanced materials for next-generation displays and other photonic applications.

References

- Google Patents. WO1995020021A1 - Liquid crystal compound and liquid crystal composition containing the same.

-

University of Colorado Boulder. Synthesis of Liquid Crystals. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Kim, T. H., et al. Flexible Liquid Crystal Displays Using Liquid Crystal-polymer Composite Film and Colorless Polyimide Substrate. Journal of the Korean Physical Society. [Link]

-

ResearchGate. Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. [Link]

-

ResearchGate. CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. [Link]

-

Chemistry LibreTexts. 9.5: Williamson ether synthesis. [Link]

-

The Ohio State University. Applications of liquid crystals beyond display technology. [Link]

-

MDPI. Effect of Mesogenic Phase and Structure of Liquid Crystals on Tribological Properties as Lubricant Additives. [Link]

-

ResearchGate. A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). [Link]

-

The Royal Society of Chemistry. Supplementary Information for .... [Link]

-

Walsh Medical Media. Mesogenic Groups of Liquid Crystals and Phase Transitions. [Link]

-

YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

-

Advanced Journal of Chemistry. Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. [Link]

-

IOSR Journal of Applied Chemistry. Preparation, Characterization and Applications of Liquid Crystals: A Review. [Link]

-

ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... [Link]

-

National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling). [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

CIOCoverage. Application of Reactive Liquid Crystal in Liquid Crystal Display. [Link]

-

MDPI. Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. [Link]

-

Wasit Journal for Pure sciences. Synthesis, Characterization and Study of Liquid Crystal Behavior of Linear-Shaped Mesogens Containing Cyano and Alkyl as a Terminal Groups. [Link]

-

YouTube. Williamson Ether Synthesis. [Link]

-

ResearchGate. Liquid Crystal Display Applications: The First Hundred Years. [Link]

-

PubMed Central. Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. [Link]

-

Journal of Emerging Technologies and Innovative Research. Applications of Liquid Crystals: Special Emphasis on Liquid Crystal Displays (LCDs). [Link]

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. top.jbnu.ac.kr [top.jbnu.ac.kr]

- 4. ciocoverage.com [ciocoverage.com]

- 5. researchgate.net [researchgate.net]

- 6. jetir.org [jetir.org]

- 7. WO1995020021A1 - Liquid crystal compound and liquid crystal composition containing the same - Google Patents [patents.google.com]

- 8. Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. francis-press.com [francis-press.com]

- 14. researchgate.net [researchgate.net]

- 15. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. rsc.org [rsc.org]

Technical Support Center: Purification of Crude 1-Bromo-4-cyclobutoxy-benzene

Welcome to the technical support center for the purification of crude 1-Bromo-4-cyclobutoxy-benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the purification of this important chemical intermediate.

Introduction to Purification Challenges

1-Bromo-4-cyclobutoxy-benzene is commonly synthesized via a Williamson ether synthesis, reacting 4-bromophenol with a cyclobutyl halide (such as cyclobutyl bromide) in the presence of a base. While this method is generally effective, the crude product is often contaminated with various impurities that must be removed to ensure its suitability for downstream applications. Understanding the nature of these impurities is the first step toward developing an effective purification strategy.

Potential Impurities in Crude 1-Bromo-4-cyclobutoxy-benzene:

-

Unreacted Starting Materials: 4-bromophenol and cyclobutyl bromide.

-

Inorganic Salts: Byproducts from the base used in the reaction (e.g., potassium carbonate, sodium hydride).

-

Side-Products:

-

Cyclobutene: Formed via an E2 elimination side reaction of cyclobutyl bromide.

-

C-Alkylated Phenols: Isomeric impurities arising from the alkylation of the aromatic ring instead of the hydroxyl group.

-

Products of Base-Induced Side Reactions: Dependent on the specific base and solvent system used.

-

This guide will walk you through the common purification methods and provide solutions to specific issues you may encounter.

Purification Strategy Decision Workflow

Choosing the right purification method depends on the scale of your synthesis and the impurity profile of your crude product. The following diagram illustrates a general workflow for selecting the appropriate purification technique.

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guides

This section addresses specific problems you might encounter during the purification of 1-Bromo-4-cyclobutoxy-benzene, presented in a question-and-answer format.

Liquid-Liquid Extraction Issues

Q1: I've performed an aqueous wash of my crude product, but I'm still seeing a significant amount of 4-bromophenol in my organic layer by TLC/GC-MS. What's going wrong?

A1: This is a common issue, as 4-bromophenol has some solubility in many organic solvents. Here’s a systematic approach to improve its removal:

-

Cause: Insufficient deprotonation of 4-bromophenol.

-

Solution: Perform a basic aqueous wash. By washing your organic layer with a dilute basic solution (e.g., 1M sodium hydroxide or potassium carbonate), you will deprotonate the acidic 4-bromophenol to form the corresponding phenoxide salt. This salt is highly soluble in the aqueous layer and will be efficiently extracted from the organic phase.[1]

-

Protocol:

-

Dissolve your crude product in a water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane.

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of 1M NaOH solution.

-

Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

-

Allow the layers to separate and drain the aqueous layer.

-

Repeat the basic wash 1-2 more times.

-

Finally, wash the organic layer with brine (saturated NaCl solution) to remove any residual water and base.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Q2: I'm getting a persistent emulsion during my liquid-liquid extraction. How can I break it?

A2: Emulsions are common when working with complex mixtures. Here are several techniques to try:

-

Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) will allow the layers to separate.

-

Brine Wash: Adding a small amount of brine can help to break up emulsions by increasing the ionic strength of the aqueous phase.

-

Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel.

-

Filtration: Filtering the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion.

-

Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force the layers to separate.

Column Chromatography Problems

Q1: My 1-Bromo-4-cyclobutoxy-benzene is co-eluting with an unknown impurity during column chromatography. How can I improve the separation?

A1: Co-elution indicates that the polarity of your product and the impurity are too similar for the chosen solvent system. Here are some adjustments you can make:

-

Optimize the Solvent System: The key is to find a solvent system that provides a good separation on a TLC plate first.

-

General Guidance: For non-polar to moderately polar compounds like aryl ethers, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) is a good starting point.

-

Systematic Approach:

-

Spot your crude mixture on several TLC plates.

-

Run the plates in different solvent systems with varying ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate).

-

The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4 and show clear separation from impurities.[2]

-

-

-

Try a Different Adsorbent: While silica gel is the most common stationary phase, you might have better luck with alumina (neutral, acidic, or basic) if your compounds have different interactions with a different adsorbent.

-

Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the eluent during the chromatography. This can help to first elute the less polar components and then increase the solvent strength to elute your more polar product, potentially leaving strongly adsorbed impurities behind.

Recommended Column Chromatography Conditions:

| Parameter | Recommendation |

| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |

| Mobile Phase (Eluent) | Start with a non-polar system like Hexanes/Ethyl Acetate (95:5) and gradually increase the polarity based on TLC analysis. A common eluent for similar compounds is a mixture of CH₂Cl₂ and n-hexane.[3] |

| Loading Method | Dry loading is often preferred for better resolution. Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column. |

Recrystallization Failures

Q1: I'm trying to recrystallize my crude 1-Bromo-4-cyclobutoxy-benzene, but it's "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute comes out of solution above its melting point. This is a common problem, especially with impure samples. Here are some solutions:

-

Use More Solvent: The concentration of your product in the hot solvent may be too high. Add more hot solvent until the oil redissolves, and then allow it to cool slowly.

-

Change the Solvent System: The chosen solvent may be too good a solvent, even at lower temperatures.

-

Solvent Pair: Try a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy (the saturation point). Add a few drops of the "good" solvent to make it clear again, and then allow it to cool slowly. A common solvent pair for similar compounds is ethanol and water.[4]

-

-

Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

-

Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled, saturated solution to induce crystallization.

-

Slow Cooling: Rapid cooling often leads to oiling or the formation of very small, impure crystals. Allow the solution to cool to room temperature slowly, and then move it to an ice bath.

Q2: My recrystallization yield is very low. How can I improve it?

A2: A low yield can be due to several factors:

-

Using Too Much Solvent: While you need enough solvent to dissolve the compound when hot, an excessive amount will keep too much of it in solution upon cooling. Use just enough hot solvent to fully dissolve the solid.

-

Premature Crystallization: If crystals form too quickly in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.

-

Washing with Room Temperature Solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to minimize redissolving your product.

-

Inappropriate Solvent Choice: If your compound has significant solubility in the chosen solvent even at low temperatures, you will have a low recovery.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of 1-Bromo-4-cyclobutoxy-benzene?

Q2: Is 1-Bromo-4-cyclobutoxy-benzene a solid or a liquid at room temperature?

A2: Based on analogous compounds, it is likely to be a low-melting solid or a high-boiling liquid at room temperature. For instance, 1-bromo-4-iodobenzene has a melting point of 89-91 °C, while 1-bromo-4-nitrobenzene has a melting point of 127 °C.[6][7] The presence of the flexible cyclobutoxy group may lower the melting point compared to these more rigid structures.

Q3: Can I use distillation to purify my crude product?

A3: Yes, vacuum distillation can be an effective method, particularly for removing non-volatile impurities or impurities with significantly different boiling points. However, it may not effectively separate isomers or impurities with similar boiling points. It is often used as a final purification step after initial purification by extraction and/or chromatography.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. Collect fractions in a series of test tubes or vials. Spot a small amount from each fraction (or every few fractions) onto a TLC plate, along with a spot of your crude starting material and, if available, a pure standard of your product. Develop the plate in the same solvent system you are using for the column and visualize the spots under a UV lamp. Combine the fractions that contain only your pure product.

Q5: What are the key safety precautions to take during the purification of 1-Bromo-4-cyclobutoxy-benzene?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Halogenated organic compounds should be handled with care as they can be irritants and may have other unknown toxicological properties. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for 4-bromophenol and cyclobutyl bromide for specific handling instructions for the starting materials.

References

-

Organic Syntheses. (n.d.). Cyclopropylbenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-